Bendamustine-d4 (hydrochloride)
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Overview
Description
Bendamustine-d4 (hydrochloride) is a deuterated form of bendamustine hydrochloride, an alkylating agent used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma . The deuterated version is often used as an internal standard in mass spectrometry for the quantification of bendamustine due to its similar chemical properties but distinct mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bendamustine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the bendamustine molecule. This can be achieved through a series of chemical reactions starting from the appropriate deuterated precursors. The process typically involves:
Alkylation: The introduction of deuterium atoms into the molecule.
Cyclization: Formation of the benzimidazole ring.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of bendamustine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Bendamustine-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Alkylation: As an alkylating agent, it forms covalent bonds with DNA.
Hydrolysis: Breakdown into inactive metabolites.
Oxidation and Reduction: Minor pathways involving cytochrome P450 enzymes.
Common Reagents and Conditions:
Alkylation: Requires electrophilic alkyl groups.
Hydrolysis: Occurs in aqueous environments.
Oxidation and Reduction: Involves enzymes like cytochrome P450.
Major Products Formed:
DNA Crosslinks: Resulting from alkylation.
Inactive Metabolites: Formed through hydrolysis and oxidation.
Scientific Research Applications
Bendamustine-d4 (hydrochloride) is widely used in scientific research due to its stability and distinct mass, making it an ideal internal standard for mass spectrometry. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of bendamustine.
Biology: Studied for its effects on DNA and cellular processes.
Medicine: Research on its pharmacokinetics and pharmacodynamics.
Mechanism of Action
Bendamustine-d4 (hydrochloride) exerts its effects primarily through alkylation, leading to DNA crosslinking and subsequent cell death. It targets both actively dividing and quiescent cells, making it effective against various cancer types. The molecular pathways involved include:
DNA Damage Response: Activation of repair mechanisms.
Apoptosis: Induction of programmed cell death.
Cell Cycle Arrest: Inhibition of cell division
Comparison with Similar Compounds
Bendamustine-d4 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry. Similar compounds include:
Bendamustine Hydrochloride: The non-deuterated form used in clinical settings.
Cyclophosphamide: Another alkylating agent with a different mechanism.
Chlorambucil: Similar alkylating properties but different clinical applications
Properties
Molecular Formula |
C16H22Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H/i7D2,9D2; |
InChI Key |
ZHSKUOZOLHMKEA-NLSMDPAKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C.Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl |
Origin of Product |
United States |
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